Alirinetide
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Overview
Description
Alirinetide is a complex peptide composed of six amino acids: L-arginine, L-phenylalanine, L-serine, L-arginine, L-tyrosine, and L-alanine. This peptide sequence is significant in various biological processes due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alirinetide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide.
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at the tyrosine residue, forming dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products:
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Alirinetide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways such as the nitric oxide (NO) pathway, given the presence of L-arginine, a precursor for NO synthesis.
Comparison with Similar Compounds
- Alirinetide
- L-Glutamine, L-phenylalanyl-L-seryl-L-arginyl-L-tyrosyl-L-alanyl-
- L-Alanyl-L-glutamine dipeptide
Comparison:
- Uniqueness: The presence of two L-arginine residues in this compound makes it unique, potentially enhancing its ability to modulate NO production and immune responses.
- Structural Differences: Variations in amino acid sequences among similar peptides can lead to differences in their biological activities and applications.
Properties
CAS No. |
725715-18-4 |
---|---|
Molecular Formula |
C36H54N12O9 |
Molecular Weight |
798.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H54N12O9/c1-20(29(51)46-26(34(56)57)10-6-16-43-36(40)41)44-32(54)27(18-22-11-13-23(50)14-12-22)47-31(53)25(9-5-15-42-35(38)39)45-33(55)28(19-49)48-30(52)24(37)17-21-7-3-2-4-8-21/h2-4,7-8,11-14,20,24-28,49-50H,5-6,9-10,15-19,37H2,1H3,(H,44,54)(H,45,55)(H,46,51)(H,47,53)(H,48,52)(H,56,57)(H4,38,39,42)(H4,40,41,43)/t20-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
WVPOPWDCSFQEBI-HJJAOGADSA-N |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FSRYAR |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GM-604; GM-602; GM-603; GM-605; GM-606; GM-607; GM-608; GM-609; GM-6; GM604; GM602; GM603; GM605; GM606; GM607; GM608; GM609; GM6; GM 604; GM 602; GM 603; GM 605; GM 606; GM 607; GM 608; GM 609; GM 6; alirinetide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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